molecular formula C10H11FN4O3 B598136 (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol CAS No. 124775-29-7

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol

Cat. No.: B598136
CAS No.: 124775-29-7
M. Wt: 254.221
InChI Key: KIAXDTYQUWFQGP-FDDDBJFASA-N
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Description

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.

    Fluorination: Introduction of the fluorine atom at the desired position on the sugar ring.

    Hydroxylation: Addition of hydroxyl groups to the sugar moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the purine base or other functional groups.

    Substitution: Replacement of the fluorine atom or hydroxyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted nucleoside analogs.

Scientific Research Applications

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid metabolism and interactions with enzymes.

    Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with DNA and RNA synthesis.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances its stability and resistance to enzymatic degradation. This compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby inhibiting viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with antiviral properties.

    2’-Fluoro-2’-deoxyguanosine: Similar structure with a different purine base.

    2’-Fluoro-2’-deoxycytidine: A fluorinated pyrimidine analog.

Uniqueness

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a purine base. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O3/c11-7-6(2-16)18-10(8(7)17)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAXDTYQUWFQGP-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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